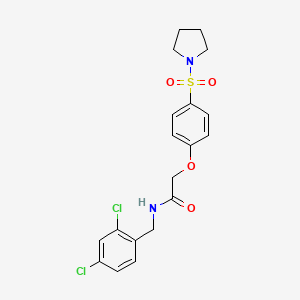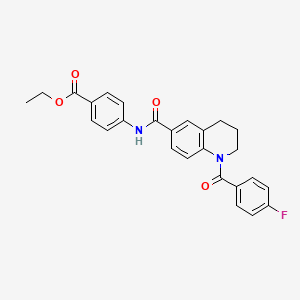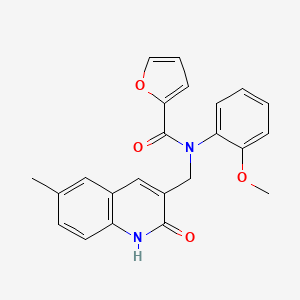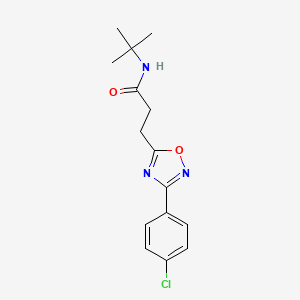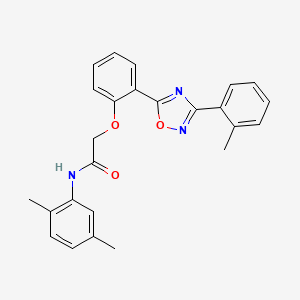
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide, also known as 3-Hydroxy-2-methoxy-N-((m-tolyl) methyl) quinoline-4-carboxamide or HMQC, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
HMQC exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins, including HDAC6, MMP-9, and STAT3. By inhibiting these proteins, HMQC can prevent cancer cell proliferation, reduce inflammation, and promote neuroprotection.
Biochemical and Physiological Effects:
Studies have shown that HMQC has a variety of biochemical and physiological effects, including reducing cancer cell proliferation, inducing apoptosis, reducing inflammation, and promoting neuroprotection. HMQC has also been shown to have minimal toxicity and side effects, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using HMQC in lab experiments is its high specificity and potency. However, one limitation is that HMQC may not be effective in all disease models, and further research is needed to determine its efficacy in different disease contexts.
Zukünftige Richtungen
There are several future directions for HMQC research, including exploring its potential as a therapeutic agent in different disease models, optimizing its chemical structure for improved efficacy, and developing new drug delivery methods to improve its bioavailability.
In conclusion, HMQC is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its high specificity and potency, combined with minimal toxicity and side effects, make it a promising candidate for drug development. Further research is needed to explore its efficacy in different disease contexts and optimize its chemical structure for improved efficacy.
Synthesemethoden
HMQC can be synthesized through a multi-step process involving the reaction of 3-hydroxy-2-methoxybenzaldehyde with 2-aminomethylquinoline, followed by a series of chemical reactions to produce the final product. The synthesis method has been optimized to produce high yields and purity of HMQC.
Wissenschaftliche Forschungsanwendungen
HMQC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that HMQC inhibits the activity of certain enzymes and proteins that are involved in disease progression, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
2-methoxy-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-8-7-10-20(14-17)27(25(29)21-11-4-6-13-23(21)30-2)16-19-15-18-9-3-5-12-22(18)26-24(19)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOFWHORUSFMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(3-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

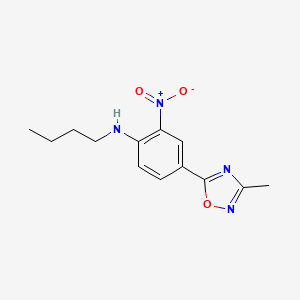

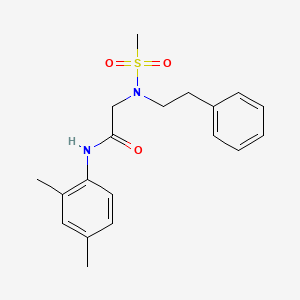
![N'-cyclohexylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694383.png)
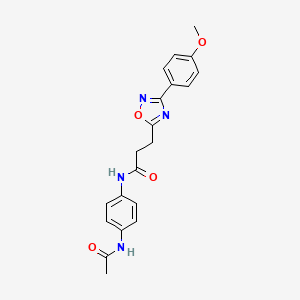
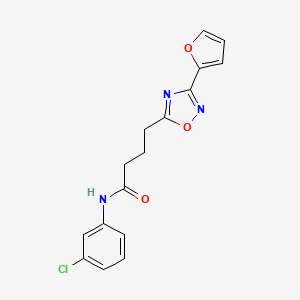
![N-(diphenylmethyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694416.png)
